molecular formula C8H13F2NO3 B13554207 Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

Cat. No.: B13554207
M. Wt: 209.19 g/mol
InChI Key: YDJJZGNIHOIXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate is a synthetic organic compound that features a unique combination of functional groups, including an ethyl ester, difluoromethyl, and oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate typically involves the reaction of ethyl 2,2-difluoroacrylate with oxetan-3-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-120°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as trifluoromethanesulfonic acid, can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxetane derivatives with additional functional groups.

    Reduction: Conversion to ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanol.

    Substitution: Formation of substituted difluoromethyl derivatives.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites. The difluoromethyl group and oxetane ring contribute to the compound’s binding affinity and specificity. Pathways such as the PI3K/AKT/mTOR signaling pathway may be involved in its biological effects .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13F2NO3

Molecular Weight

209.19 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

InChI

InChI=1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3

InChI Key

YDJJZGNIHOIXAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1COC1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.